molecular formula C23H23N3OS B2380923 4-(Benzylthio)-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1223991-33-0

4-(Benzylthio)-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine

Cat. No. B2380923
CAS RN: 1223991-33-0
M. Wt: 389.52
InChI Key: TWHLWJLFADAMCM-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrazine is a core structure of nitrogen ring junction heterocyclic compounds . These motifs are highly used in medicinal chemistry and drug molecule production due to their versatility and ease of preparation .


Synthesis Analysis

The synthesis of differently substituted pyrazolo[1,5-a]pyrimidines has been achieved by a broad range of organic reactions using 5-aminopyrazole as a precursor .

Scientific Research Applications

Synthesis and Biological Evaluation

The compound 4-(Benzylthio)-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine is involved in the synthesis of various heterocyclic derivatives, including pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine, through multi-component cyclo-condensation reactions. These derivatives have been evaluated for antimicrobial and anti-inflammatory activities. The synthesized compounds exhibit potential as antimicrobial agents against both Gram-positive and Gram-negative bacteria, and some have shown anti-inflammatory properties (Kendre, Landge, & Bhusare, 2015).

Antimicrobial and Antifungal Properties

Further research into pyrazoline derivatives, including those related to this compound, has shown significant antimicrobial and antifungal properties. These compounds are synthesized from various benzylidene derivatives and have demonstrated potential in combating bacterial and fungal infections (Nag, 2012).

Photovoltaic Applications

In the field of photovoltaic applications, related conjugated polymers incorporating pyrazolo[1,5-a]pyrazine derivatives have been synthesized for use in solar cells. These materials are designed to optimize light absorption and charge transport properties, contributing to the development of more efficient solar energy harvesting technologies (Chen et al., 2010).

Antibacterial Activities

Derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, closely related to this compound, have been synthesized and tested for antibacterial activities. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating their potential in developing new antibacterial agents (Bildirici, Şener, & Tozlu, 2007).

Anticancer Evaluation

Research on pyrazole derivatives, which includes compounds structurally related to this compound, has extended into anticancer evaluations. These compounds have been assessed for their in vitro anticancer activity against various cancer cell lines, with some showing promising results that could lead to new therapeutic agents for cancer treatment (El-Gaby, Ghorab, Ismail, Abdel-Gawad, & Aly, 2017).

properties

IUPAC Name

4-benzylsulfanyl-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3OS/c1-2-3-15-27-20-11-9-19(10-12-20)21-16-22-23(24-13-14-26(22)25-21)28-17-18-7-5-4-6-8-18/h4-14,16H,2-3,15,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHLWJLFADAMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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